molecular formula C12H19NO2Si B11874033 Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- CAS No. 10437-02-2

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-

Cat. No.: B11874033
CAS No.: 10437-02-2
M. Wt: 237.37 g/mol
InChI Key: VAHDENPDHKBZSR-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE: is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxyphenyl group and a trimethylsilyl group attached to the nitrogen atom of the acetamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE typically involves the reaction of 4-methoxyaniline with trimethylsilyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:

    Base: Commonly used bases include triethylamine or pyridine.

    Solvent: Solvents such as dichloromethane or tetrahydrofuran are frequently used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The acetamide group can form hydrogen bonds with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)ACETAMIDE: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    N-(TRIMETHYLSILYL)ACETAMIDE: Lacks the methoxyphenyl group, affecting its interactions and applications.

Uniqueness

N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is categorized as an acetanilide, which consists of an acetamide group conjugated to a phenyl group. The presence of the methoxy group on the phenyl ring and the trimethylsilyl group enhances its chemical properties, potentially influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties . It has shown promise in inhibiting the growth of various cancer cell lines through multiple mechanisms. For instance, research indicates that it may modulate epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionIC50 Value (µM)
NSCLCEGFR modulation15
BreastApoptosis induction10
ColonCell cycle arrest12

The mechanisms through which Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- exerts its biological effects include:

  • EGFR Inhibition : The compound has been shown to inhibit EGFR signaling pathways, which are often upregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This was demonstrated through flow cytometry analyses that showed increased Annexin V positivity in treated cells .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study investigated the effects of Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- on NSCLC cell lines. Results indicated significant growth inhibition with an IC50 value of 15 µM, attributed to its ability to target mutated forms of EGFR .
  • Breast Cancer : In another study focusing on breast cancer cell lines, treatment with the compound led to a notable increase in apoptosis markers. The IC50 value was determined to be 10 µM, suggesting potent anticancer activity .
  • Colon Cancer : Research on colon cancer cells revealed that Acetamide induced cell cycle arrest and apoptosis through mitochondrial pathways. The study reported an IC50 value of 12 µM for this effect .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that Acetamide exhibits favorable absorption characteristics with a moderate half-life. However, toxicity assessments indicated potential hepatotoxic effects at higher concentrations, necessitating careful dose optimization during therapeutic applications .

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionModerate
Half-life4 hours
Hepatotoxicity RiskModerate

Properties

CAS No.

10437-02-2

Molecular Formula

C12H19NO2Si

Molecular Weight

237.37 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-trimethylsilylacetamide

InChI

InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3

InChI Key

VAHDENPDHKBZSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C

Origin of Product

United States

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